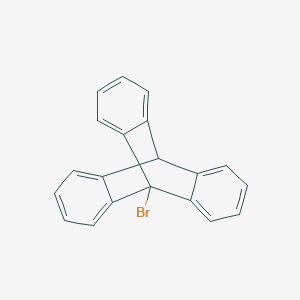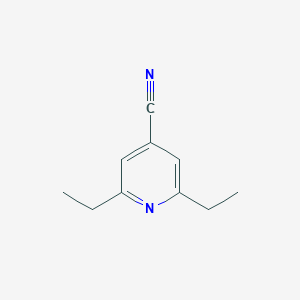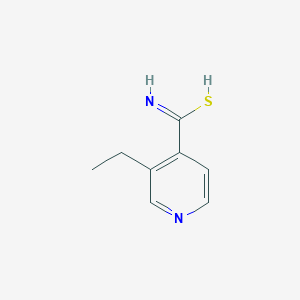
9,10(1',2')-Benzenoanthracene, 9-bromo-9,10-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“9,10(1’,2’)-Benzenoanthracene, 9-bromo-9,10-dihydro-” is a chemical compound. It is a derivative of anthracene, a well-known aromatic hydrocarbon with wide applications, including in organic optoelectronics and pharmaceutical sciences . Derivatization at the C9/C10 leads to the formation of the ethano-bridge of the anthracene core structures .
Synthesis Analysis
The synthesis of similar compounds involves the introduction of different boryl acceptor moieties into an ortho donor (D)–acceptor (A) backbone structure . For instance, 9-boraanthryl, 10H-phenoxaboryl, and dimesitylboryl groups have been introduced into a structure containing a 9,9-diphenylacridine (DPAC) donor . The synthesis process typically involves a reaction at -78°C in toluene .Molecular Structure Analysis
The molecular structure of similar compounds shows steric congestion around the boron atom along with a highly twisted D–A structure . A short contact between the N and B atoms, indicative of an N → B nonbonding electronic interaction, is observed in the crystal structure .Chemical Reactions Analysis
The chemical reactions involving similar compounds are characterized by high emissivity (PLQYs = 90–99%) and strong thermally activated delayed fluorescence (TADF) properties in both solution and solid state . The fluorescence bands of cyclic boryl-containing compounds are substantially blue-shifted compared to that of dimesitylboryl-containing compounds .Wissenschaftliche Forschungsanwendungen
Synthesis of New Triptycenes
Triptycene-based systems, including 9-Bromotriptycene, have seen great progress in terms of their synthesis . Researchers from various fields of science have reported advances in the synthetic methodology and properties of new triptycenes . The regioselective synthesis of sterically demanding systems is a significant area of progress .
Catalysis
The application of triptycenes, including 9-Bromotriptycene, in catalysis has been presented . The unique structure of these compounds allows them to act as effective catalysts in various chemical reactions .
Unique Interactions
Triptycene molecular scaffolds, including 9-Bromotriptycene, present unique interactions . These interactions can occur within a triptycene unit, as well as between triptycenes or triptycenes and other molecules .
Liquid and Solid State Properties
The unique properties of triptycenes in the liquid and solid states have been elaborated . These properties are largely due to the unique structure of triptycene compounds, including 9-Bromotriptycene .
Efficient Functionalization
9-Bromotriptycene has been used in a Pd-catalyzed cross-coupling protocol that offers efficient functionalization of the bridgehead carbon atom through C9-C bond formation .
Synthesis of Sterically Crowded Systems
9-Bromotriptycene has been used in the synthesis of sterically crowded systems . The unique structure of 9-Bromotriptycene allows for the creation of these complex systems .
Eigenschaften
IUPAC Name |
1-bromopentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Br/c21-20-16-10-4-1-7-13(16)19(14-8-2-5-11-17(14)20)15-9-3-6-12-18(15)20/h1-12,19H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSROKCVTEYMWHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3C4=CC=CC=C4C2(C5=CC=CC=C35)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00165385 |
Source


|
| Record name | 9,10(1',2')-Benzenoanthracene, 9-bromo-9,10-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00165385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,10(1',2')-Benzenoanthracene, 9-bromo-9,10-dihydro- | |
CAS RN |
15364-55-3 |
Source


|
| Record name | 9,10(1',2')-Benzenoanthracene, 9-bromo-9,10-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015364553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10(1',2')-Benzenoanthracene, 9-bromo-9,10-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00165385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What unique information can be gleaned from studying the nuclear spin relaxation of 9-Bromotriptycene?
A1: Analyzing the nuclear spin relaxation rates of 9-Bromotriptycene, specifically focusing on the Scalar relaxation of the second kind (SC2) mechanism, offers valuable insights into the dynamics of molecular movements. [] Researchers successfully isolated the longitudinal SC2 relaxation rates of the carbon atom bonded to bromine in both ⁷⁹Br and ⁸¹Br isotopomers of the molecule. [] This data facilitated the experimental determination of elusive parameters such as bromine-carbon spin-spin coupling constants and relaxation rates of quadrupole bromine nuclei. [] Furthermore, by analyzing the dipolar relaxation of protonated carbons, researchers determined the rotational diffusion parameters that define the reorientation of C-Br vectors within the molecule. [] These parameters are crucial for interpreting the observed bromine relaxation rates. []
Q2: How does 9-Bromotriptycene behave in photostimulated reactions with nucleophiles?
A2: 9-Bromotriptycene undergoes nucleophilic substitution via an SRN1 mechanism at the bridgehead position when exposed to light and nucleophiles. [] Studies comparing the reactivity of 1-haloadamantane and 9-Bromotriptycene with various nucleophiles revealed a consistent trend in the nucleofugality of halogens: I > Br > Cl. [] This suggests that the leaving group ability of the halogen atom significantly influences the reaction rate. []
Q3: How do theoretical calculations, incorporating relativistic effects, contribute to our understanding of 9-Bromotriptycene?
A3: Theoretical calculations, particularly those accounting for relativistic effects, have been instrumental in predicting key parameters of 9-Bromotriptycene. [] These calculations provided insights into the indirect ¹J(¹³C, ⁷⁹Br) coupling constants, magnetic shielding of carbon nuclei, and quadrupole coupling constants of bromine atoms within the molecule. [] Comparing these theoretical predictions with experimentally determined values offered valuable insight into the accuracy of different computational methods and highlighted potential discrepancies. [] Further investigation into these discrepancies can refine our understanding of the electronic structure and properties of 9-Bromotriptycene. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Azabicyclo[4.2.0]octan-8-one, 7-phenyl-, (6R,7S)-](/img/structure/B110429.png)








